molecular formula C5H7F6NO2 B13421124 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol CAS No. 30184-89-5

1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol

Cat. No.: B13421124
CAS No.: 30184-89-5
M. Wt: 227.10 g/mol
InChI Key: HOAZZPXYRQORAE-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol is a fluorinated organic compound with a unique structure that includes six fluorine atoms, a hydroxyethyl group, and an amino group. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol typically involves the reaction of hexafluoroacetone with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyethyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of hexafluoroacetone derivatives.

    Reduction: Production of hexafluoroisopropanol derivatives.

    Substitution: Generation of various substituted fluorinated compounds.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyethyl and amino groups facilitate binding to specific sites on enzymes and proteins, modulating their activity. The fluorine atoms contribute to the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)(methyl)amino)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)phenylpropan-2-ol

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol stands out due to its unique combination of fluorine atoms, hydroxyethyl group, and amino group. This structure imparts exceptional thermal stability and resistance to chemical degradation, making it more versatile and durable compared to similar compounds.

Properties

CAS No.

30184-89-5

Molecular Formula

C5H7F6NO2

Molecular Weight

227.10 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2-hydroxyethylamino)propan-2-ol

InChI

InChI=1S/C5H7F6NO2/c6-4(7,8)3(14,5(9,10)11)12-1-2-13/h12-14H,1-2H2

InChI Key

HOAZZPXYRQORAE-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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